2-(2-(4-((2-Chloroethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate
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Overview
Description
2-(2-(4-((2-Chloroethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a chloroethyl group, a methylamino group, and a trimethylindolium core. Its phosphate salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((2-Chloroethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate typically involves multiple steps. The process begins with the preparation of the indolium core, followed by the introduction of the chloroethyl and methylamino groups. The final step involves the formation of the phosphate salt. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-((2-Chloroethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include various substituted indolium compounds, which can have different properties and applications.
Scientific Research Applications
2-(2-(4-((2-Chloroethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(4-((2-Chloroethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and pathways. This interaction can result in various biological effects, such as cell death or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indolium derivatives with different substituents, such as:
- 2-(2-(4-((2-Bromoethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium
- 2-(2-(4-((2-Iodoethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium
Uniqueness
The uniqueness of 2-(2-(4-((2-Chloroethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate lies in its specific chemical structure, which imparts distinct properties and reactivity. The presence of the chloroethyl group makes it particularly useful for certain chemical reactions and biological applications.
Properties
CAS No. |
83969-09-9 |
---|---|
Molecular Formula |
C22H26ClN2.H2O4P C22H28ClN2O4P |
Molecular Weight |
450.9 g/mol |
IUPAC Name |
N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate |
InChI |
InChI=1S/C22H26ClN2.H3O4P/c1-22(2)19-7-5-6-8-20(19)25(4)21(22)14-11-17-9-12-18(13-10-17)24(3)16-15-23;1-5(2,3)4/h5-14H,15-16H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 |
InChI Key |
SUFUIVWPRIQUCS-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(C)CCCl)C)C.OP(=O)(O)[O-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCCl)C)C.OP(=O)(O)[O-] |
Origin of Product |
United States |
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